2-(Furan-2-yl)-6-hydroxy-5-(2-hydroxyethyl)pyrimidin-4(3H)-one
Description
Properties
CAS No. |
61378-84-5 |
|---|---|
Molecular Formula |
C10H10N2O4 |
Molecular Weight |
222.20 g/mol |
IUPAC Name |
2-(furan-2-yl)-4-hydroxy-5-(2-hydroxyethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H10N2O4/c13-4-3-6-9(14)11-8(12-10(6)15)7-2-1-5-16-7/h1-2,5,13H,3-4H2,(H2,11,12,14,15) |
InChI Key |
JGSHRBPDYDBRBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NC(=C(C(=O)N2)CCO)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- 2-Amino-3-hydroxypyridine (or 2-aminopyridine derivatives with hydroxy substitution)
- 3-Acetyldihydro-2(3H)-furanone
Reaction Conditions
- Solvent: Inert solvents such as n-butanol, chlorobenzene, toluene, or mixtures thereof are preferred. These solvents provide a suitable medium for condensation without side reactions.
- Temperature: The reaction is typically carried out at reflux temperatures ranging from 50°C to 200°C, depending on the solvent system.
- Catalysts: The process can be performed without acid catalysts, which avoids side reactions and simplifies purification.
- Activating Agents: In some methods, halogenating reagents like phosphoryl chloride are used to activate intermediates, but catalyst-free methods are preferred for commercial viability.
Reaction Mechanism
- The amino group of the aminopyridine attacks the carbonyl carbon of the acetyldihydrofuranone.
- This leads to ring closure forming the pyrimidinone core.
- The hydroxyethyl side chain is introduced via the furanone moiety.
Representative Example
| Step | Reagents & Conditions | Outcome | Yield & Purity |
|---|---|---|---|
| 1 | 10 g 2-amino-3-hydroxypyridine + 13.94 g 3-acetyldihydro-2(3H)-furanone in 80 mL n-butanol, reflux with water removal | Condensation to form pyrimidinone intermediate | - |
| 2 | Addition of 27.5 mL 2-propanolic HCl to hot mixture, cooling to ~10°C, stirring 30 min | Formation of hydrochloride salt precipitate | - |
| 3 | Filtration, washing with 2-propanol, drying | Isolated product | 69.5% yield, >98% purity |
This method yields 2-(Furan-2-yl)-6-hydroxy-5-(2-hydroxyethyl)pyrimidin-4(3H)-one hydrochloride with high purity and good yield.
Alternative Solvent Systems and Conditions
| Solvent System | Temperature Range | Notes |
|---|---|---|
| n-Butanol | 100-120°C (reflux) | Commonly used, good solubility for reactants |
| Chlorobenzene | 130-140°C | Higher boiling point, suitable for higher temperature reactions |
| Mixture of n-butanol and toluene | 110-130°C | Balances polarity and boiling point |
| o-Dichlorobenzene and toluene | 140-180°C | For more robust reaction conditions |
These solvents provide flexibility in optimizing reaction conditions for scale-up or specific purity requirements.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | 2-amino-3-hydroxypyridine, 3-acetyldihydro-2(3H)-furanone |
| Solvents | n-butanol, chlorobenzene, toluene, mixtures thereof |
| Temperature | 50°C to 200°C (typically reflux) |
| Catalyst | None required; halogenating agents optional but less preferred |
| Reaction time | Several hours to overnight |
| Workup | Acid addition salt formation with 2-propanolic HCl, cooling, filtration |
| Yield | ~70% |
| Purity | >98% |
| Purification | Crystallization preferred; chromatography not commercially viable |
Research Findings and Considerations
- The condensation reaction is robust and can be performed without acid catalysts, reducing side reactions.
- Choice of solvent affects reaction rate and yield; inert solvents with appropriate boiling points are optimal.
- Acid addition salts improve product isolation and stability.
- The hydroxyethyl side chain is introduced via the furanone reagent, which also contributes the furan ring substituent.
- The process is scalable and suitable for industrial synthesis with minor modifications.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-6-hydroxy-5-(2-hydroxyethyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The furan and pyrimidine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield furan-2-carboxaldehyde derivatives, while reduction can produce dihydrofuran derivatives.
Scientific Research Applications
2-(Furan-2-yl)-6-hydroxy-5-(2-hydroxyethyl)pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-6-hydroxy-5-(2-hydroxyethyl)pyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues can be categorized based on substituent variations at positions 2, 5, and 6 of the pyrimidinone core:
Key Observations :
- Hydrophilic vs. Hydrophobic Balance : The target compound’s 2-hydroxyethyl and hydroxy groups increase water solubility compared to biphenyl or methylthio analogues, which are more lipophilic .
- Electron-Donating Effects : The furan ring (electron-rich) at position 2 may enhance π-π stacking interactions in biological systems, contrasting with electron-withdrawing groups (e.g., Cl in ).
Physicochemical Properties
Pharmacological Activity
- Enzyme Inhibition : Analogues like 6-hydroxy-2-(hydroxymethyl)pyrimidin-4(3H)-one show inhibitory activity against carbonic anhydrases (CA-II/IX), with IC₅₀ values in the micromolar range . The target compound’s hydroxyethyl group may enhance binding to enzyme active sites.
- Antifungal Potential: Furan-containing pyrimidinones (e.g., ) demonstrate antifungal activity against Candida spp., likely due to membrane disruption via furan-derived reactive oxygen species.
Data Tables
Table 1: Structural and Pharmacological Comparison
Q & A
Basic Questions
Q. What are the established synthetic protocols for 2-(Furan-2-yl)-6-hydroxy-5-(2-hydroxyethyl)pyrimidin-4(3H)-one?
- Methodological Answer : The compound can be synthesized via multi-step routes involving acylation, cyclization, and functional group modifications. For example, analogous pyrimidinones are prepared by reacting 2-amino-5-methylbenzoic acid with acyl chlorides (e.g., furan-2-carbonyl chloride) to form intermediates, followed by cyclization with acetic anhydride and formamide to yield the pyrimidinone core . Purification via column chromatography and recrystallization ensures high purity. Reaction yields (72–96%) depend on substituent reactivity and solvent conditions .
Q. Which analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- 1H NMR : Confirms proton environments (e.g., hydroxyethyl protons at δ ~3.5–4.0 ppm, furan aromatic protons at δ ~6.5–7.5 ppm) .
- HRMS : Validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves 3D structure, hydrogen bonding (e.g., O–H···O interactions between hydroxy groups and pyrimidinone oxygen). Data collection at low temperatures (113 K) improves resolution (R factor < 0.04) .
- SHELXL refinement : Used for crystallographic data processing (e.g., data-to-parameter ratio > 15:1 ensures reliability) .
Q. What role do the hydroxyethyl and furan groups play in the compound’s chemical properties?
- Methodological Answer :
- Hydroxyethyl : Enhances solubility via hydrogen bonding with polar solvents. Participates in intermolecular interactions in crystal packing .
- Furan : Contributes to π-π stacking and hydrophobic interactions, influencing aggregation behavior in biological systems .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities of pyrimidin-4(3H)-one derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing methyl with heteroaryl groups) and test cytotoxicity across multiple cell lines (e.g., A-549, HCT-8). For example, furan-substituted derivatives show reduced activity compared to methyl analogues, suggesting steric or electronic effects .
- Statistical Analysis : Use ANOVA to assess significance of activity variations. Replicate experiments under standardized conditions (e.g., fixed concentration, incubation time).
Q. What methodologies are recommended for determining the crystal structure of this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., methanol/water mix). Collect data with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Use SHELXL for least-squares refinement. Key parameters:
- R factor : < 0.05 indicates high accuracy .
- Hydrogen Bonding : Analyze O···O distances (typically 2.6–3.0 Å) to map intermolecular interactions .
Q. How can reaction conditions be optimized to improve synthesis yields of derivatives?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for cyclization steps. Higher yields (e.g., 96% for compound 8 in ) are achieved in DMF due to improved reagent solubility.
- Catalyst Optimization : Use Lewis acids (e.g., ZnCl₂) to accelerate formamide-mediated cyclization .
- Temperature Control : Maintain 80–100°C for exothermic steps to avoid side reactions.
Q. What computational approaches aid in predicting the biological activity of derivatives?
- Methodological Answer :
- Molecular Docking : Model interactions with target proteins (e.g., kinases) using AutoDock Vina. Focus on binding affinity (ΔG < -7 kcal/mol) and pose validation via RMSD analysis.
- QSAR Modeling : Train models with descriptors like LogP, polar surface area, and H-bond donors. Validate against experimental IC₅₀ values from cytotoxicity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
